

An In-depth Technical Guide to (4-Phenylpyridin-2-yl)methanol

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Compound of Interest

Compound Name: (4-Phenylpyridin-2-yl)methanol

Cat. No.: B1610890

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For Researchers, Scientists, and Drug Development Professionals

Foreword

(4-Phenylpyridin-2-yl)methanol emerges as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a pyridine ring substituted with both a phenyl group and a hydroxymethyl moiety, presents a versatile scaffold for the construction of complex molecular entities with significant therapeutic potential. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of **(4-Phenylpyridin-2-yl)methanol**, delving into its nomenclature, physicochemical properties, synthesis, and burgeoning applications. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as an authoritative resource, empowering researchers to unlock the full potential of this valuable synthetic intermediate.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to scientific discourse and reproducibility. This section delineates the formal nomenclature and common identifiers for **(4-Phenylpyridin-2-yl)methanol**.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **(4-phenylpyridin-2-yl)methanol**.

Commonly encountered synonyms in literature and chemical catalogs include:

- 2-Hydroxymethyl-4-phenylpyridine
- 4-Phenyl-2-pyridinemethanol
- 4-Phenyl-2-pyridylcarbinol

Chemical Structure and Identifiers

The structural representation and key registry numbers are crucial for unambiguous identification in databases and procurement.

Figure 1. Chemical structure of **(4-phenylpyridin-2-yl)methanol**.

Table 1: Chemical Identifiers

| Identifier | Value |
|-------------------|------------------------------------|
| CAS Number | 55218-73-0 |
| Molecular Formula | C ₁₂ H ₁₁ NO |
| Molecular Weight | 185.22 g/mol |
| MDL Number | MFCD15143392 |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation.

Table 2: Physicochemical Properties of **(4-Phenylpyridin-2-yl)methanol**

| Property | Value | Source |
|---------------|---------------------------------------|---------------------|
| Melting Point | 69.0 to 73.0 °C | --INVALID-LINK-- |
| Boiling Point | 330.8 ± 27.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Solubility | Information not readily available | |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for **(4-phenylpyridin-2-yl)methanol** is not widely published, typical spectral characteristics can be inferred from its structural motifs. The following are predicted key signals:

- ¹H NMR:** Aromatic protons of the phenyl and pyridine rings are expected in the range of δ 7.0-8.5 ppm. The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
- ¹³C NMR:** Aromatic carbons would resonate in the δ 120-160 ppm region. The methylene carbon is anticipated around δ 60-65 ppm.
- IR Spectroscopy:** Characteristic peaks would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching of the aromatic rings just above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band would be expected around 1050-1150 cm⁻¹.
- Mass Spectrometry:** The molecular ion peak (M⁺) would be observed at m/z = 185. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the bond between the two aromatic rings.

Synthesis and Experimental Protocols

The synthesis of **(4-phenylpyridin-2-yl)methanol** can be approached through several strategic disconnections. A common and effective method involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative.

Synthetic Pathway: Reduction of 4-Phenylpicolinaldehyde

A plausible and direct synthetic route is the reduction of 4-phenylpicolinaldehyde. This method is advantageous due to the commercial availability of the starting aldehyde and the high efficiency of modern reducing agents.

Figure 2. Synthetic pathway for **(4-phenylpyridin-2-yl)methanol** via reduction.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard chemical transformations for the reduction of aldehydes to alcohols.

Materials and Reagents:

- 4-Phenylpicolinaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar

- Round-bottom flask
- Separatory funnel

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylpicolinaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- **Reduction:** Cool the solution to 0 °C in an ice bath. To this stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
- **Extraction:** Partition the resulting aqueous residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
- **Washing and Drying:** Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **(4-phenylpyridin-2-yl)methanol**.

Applications in Research and Drug Development

The structural features of **(4-phenylpyridin-2-yl)methanol** make it a valuable intermediate in several areas of chemical and pharmaceutical research.

Precursor for Bioactive Molecules

The primary application of **(4-phenylpyridin-2-yl)methanol** is as a versatile building block in the synthesis of more complex molecules with potential biological activity. The hydroxyl group provides a reactive handle for further chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. The pyridine nitrogen can act as a hydrogen bond acceptor or a site for coordination with metal centers in biological targets.

While direct biological activity of the parent molecule is not extensively documented, derivatives of similar pyridinylmethanol scaffolds have shown promise. For instance, certain (pyridin-2-yl)methanol derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders[2][3].

Ligand in Coordination Chemistry and Catalysis

The pyridine nitrogen and the hydroxyl oxygen of **(4-phenylpyridin-2-yl)methanol** can act as a bidentate ligand, capable of coordinating with various transition metals. This property makes it a candidate for the development of novel catalysts for a range of organic transformations. The phenyl group at the 4-position can be used to tune the steric and electronic properties of the resulting metal complexes, potentially influencing their catalytic activity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **(4-phenylpyridin-2-yl)methanol**.

- General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- First Aid Measures:
 - Skin Contact: In case of contact, immediately wash with plenty of soap and water.
 - Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(4-Phenylpyridin-2-yl)methanol stands as a compound of significant interest for researchers in organic synthesis and drug discovery. Its well-defined structure, coupled with its synthetic accessibility, provides a solid foundation for the exploration of new chemical space. The presence of multiple functional groups allows for diverse chemical modifications, paving the way for the creation of novel ligands for catalysis and the development of new therapeutic agents. As research continues to uncover the full potential of this versatile building block, **(4-phenylpyridin-2-yl)methanol** is poised to remain a valuable tool in the arsenal of the modern chemist.

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